N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the reaction of 6-fluoropyridine-3-carboxylic acid with (3,4-dimethoxyphenyl)methylamine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. This can involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide can be compared with other similar compounds, such as N-[(3,4-dimethoxyphenyl)methyl]-6-chloropyridine-3-carboxamide and N-[(3,4-dimethoxyphenyl)methyl]-6-methylpyridine-3-carboxamide. These compounds share a similar core structure but differ in the substituents on the pyridine ring, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-6-chloropyridine-3-carboxamide
N-[(3,4-dimethoxyphenyl)methyl]-6-methylpyridine-3-carboxamide
The uniqueness of N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-12-5-3-10(7-13(12)21-2)8-18-15(19)11-4-6-14(16)17-9-11/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGIFCOKOCECOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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